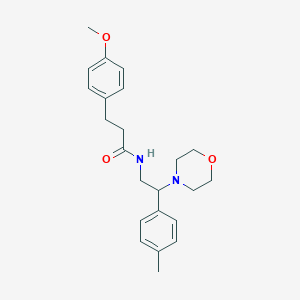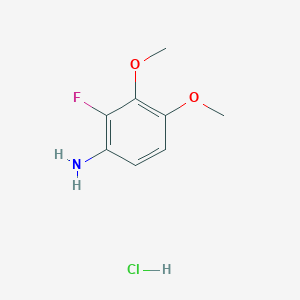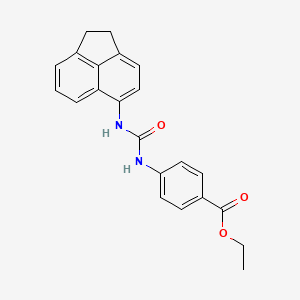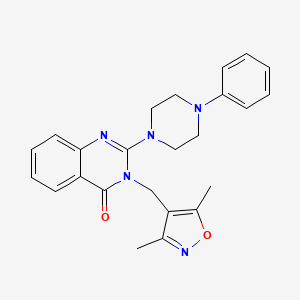
3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonism and Antihypertensive Agents
Quinazoline derivatives have been evaluated for their potency as alpha 1-adrenoceptor antagonists and antihypertensive agents. Studies have revealed that these compounds exhibit high binding affinity for alpha 1-adrenoceptors with selectivity over alpha 2-sites, indicating their potential in treating hypertension. For instance, certain quinazoline derivatives displayed significant antihypertensive activity in spontaneously hypertensive rats, comparable to established medications like SGB-1534 and prazosin (Chern et al., 1993).
Anticancer Activity
Quinazoline derivatives with different heteroaromatic substituents have shown a varied level of anticancer activity, suggesting that the nature of these substituents significantly influences the compounds' efficacy. This indicates the potential of quinazoline derivatives in developing new anticancer drugs (Konovalenko et al., 2022).
Antimicrobial Agents
Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents. The specific structural modifications in these derivatives have led to significant antimicrobial activity, highlighting the versatility of quinazoline scaffolds in drug development (Patel et al., 2012).
Anticonvulsant Activity
Research into quinazolin-4(3H)-one derivatives has identified several compounds with promising anticonvulsant activities, suggesting their potential in developing new treatments for epilepsy and related disorders. These studies have provided valuable insights into the structure-activity relationships necessary for anticonvulsant efficacy (Noureldin et al., 2017).
Antioxidant Properties
Quinazolin derivatives have also been investigated for their antioxidant properties, with some compounds showing excellent scavenging capacity against free radicals. This research underscores the potential of quinazoline-based compounds in developing antioxidant therapies (Al-azawi, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-21(18(2)31-26-17)16-29-23(30)20-10-6-7-11-22(20)25-24(29)28-14-12-27(13-15-28)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCAODXDDBUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)
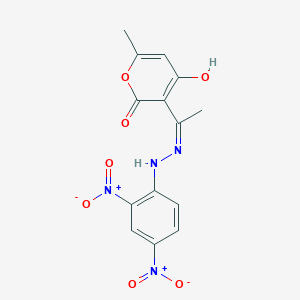
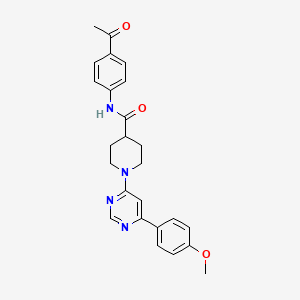
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
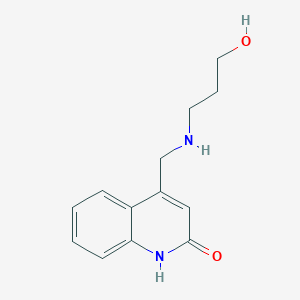
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)
